molecular formula C20H15F3N2O2S B12144610 (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12144610
M. Wt: 404.4 g/mol
InChI Key: YVLFKRUHUFYFDW-BOPFTXTBSA-N
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Description

The compound (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The next step is the condensation of the thiazolidinone with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to introduce the benzylidene group.

    Formation of the Imino Group: Finally, the compound is reacted with 3-(trifluoromethyl)aniline to form the imino group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and imino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Other thiazolidinones with different substituents on the benzylidene and imino groups.

    Uniqueness: The presence of the prop-2-en-1-yloxy and trifluoromethyl groups may confer unique biological activities and chemical properties.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C20H15F3N2O2S

Molecular Weight

404.4 g/mol

IUPAC Name

(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15F3N2O2S/c1-2-10-27-16-8-6-13(7-9-16)11-17-18(26)25-19(28-17)24-15-5-3-4-14(12-15)20(21,22)23/h2-9,11-12H,1,10H2,(H,24,25,26)/b17-11-

InChI Key

YVLFKRUHUFYFDW-BOPFTXTBSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2

Origin of Product

United States

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